molecular formula C13H17N3O3S B7571157 2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid

2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid

Cat. No. B7571157
M. Wt: 295.36 g/mol
InChI Key: UKMCZDRURPACHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas of research, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its neuroprotective effects by modulating the activity of certain neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid has been found to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may contribute to its neuroprotective effects. In addition, this compound has been found to have anti-inflammatory and analgesic effects, which may contribute to its potential applications in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid in lab experiments is its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and pharmacology. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid. One of the main directions is to further investigate its potential applications in the treatment of cancer, neurodegenerative disorders, and pain and inflammation. In addition, further research is needed to elucidate its mechanism of action and to optimize its synthesis method. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid involves the reaction of 1,3-dimethyl-2-thiobarbituric acid with ethyl bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reacting the intermediate product with chloroacetic acid. This synthesis method has been reported in several research articles and has been found to be an efficient method for the preparation of this compound.

Scientific Research Applications

2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid has been found to have potential applications in various areas of scientific research. One of the main applications of this compound is in medicinal chemistry and drug discovery. It has been reported that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-7(2)16(6-11(17)18)12(19)10-5-9-8(3)14-15(4)13(9)20-10/h5,7H,6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMCZDRURPACHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(CC(=O)O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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